2-Bromo-2-nitroethanol

描述

Contextualization within Halogenated Nitroalcohol Chemistry

Halogenated nitroalcohols are a class of organic compounds characterized by the presence of at least one halogen atom and one nitro group attached to an alcohol scaffold. The introduction of these functional groups significantly influences the chemical properties of the parent alcohol, often leading to increased reactivity and unique chemical behaviors.

The synthesis of halogenated nitroalcohols like 2-Bromo-2-nitroethanol can be achieved through various methods. One common approach involves the reaction of a nitroalkane with an aldehyde or ketone in the presence of a base, followed by bromination. google.com For instance, 2,2-dibromo-2-nitroethanol (B1329649) can be synthesized from tris(hydroxymethyl)nitromethane. googleapis.com The reaction of 2-nitroethanol (B1329411) with sodium hypobromite (B1234621) has also been studied, indicating that 2,2-dibromo-2-nitroethanol is an intermediate in the formation of bromopicrin. rsc.org

Significance in Environmental Chemistry and Organic Synthesis Research

In the realm of environmental chemistry, this compound is primarily studied as a degradation product of the widely used antimicrobial agent, 2-bromo-2-nitropropane-1,3-diol (Bronopol). researchgate.netrsc.org The decomposition of Bronopol (B193717) in aqueous solutions can lead to the formation of this compound, among other products. researchgate.netindustrialchemicals.gov.au Understanding the formation and subsequent fate of this compound is crucial for assessing the environmental impact of Bronopol use. researchgate.net Research in this area often focuses on the kinetics and mechanisms of these degradation pathways under various environmental conditions. rsc.org

In organic synthesis, the reactivity of this compound makes it a valuable intermediate. The bromine and nitro groups can participate in a variety of chemical transformations, allowing for the construction of more complex molecules. cymitquimica.com For example, it can undergo nucleophilic substitution reactions where the bromine atom is displaced, or reduction of the nitro group to an amine. These reactions open up pathways to synthesize a range of other organic compounds.

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is multifaceted. Environmental studies continue to investigate its role as a transformation product of industrial biocides, with a focus on its environmental persistence, and potential ecological effects. nih.govresearchgate.netprimescholars.commdpi.com

In synthetic chemistry, researchers are exploring new applications for this compound as a building block for novel organic molecules. This includes its use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Future research will likely focus on developing more efficient and selective synthetic methods utilizing this compound and further elucidating its reaction mechanisms.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C2H4BrNO3 |

| Molecular Weight | 169.96 g/mol |

| Appearance | Clear Liquid |

| Boiling Point | 83.00 °C |

| Density | 1.920 g/cm3 |

Data sourced from publicly available chemical databases. biosynth.comnih.gov

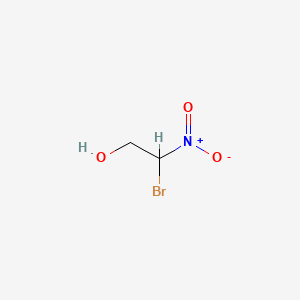

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO3/c3-2(1-5)4(6)7/h2,5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGHUMVMTWCANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896850 | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-60-5 | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-2-NITROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA22WV2B2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Leading to 2 Bromo 2 Nitroethanol

Direct Chemical Synthesis Approaches

The direct synthesis of 2-Bromo-2-nitroethanol can be achieved through targeted chemical reactions involving 2-nitroethanol (B1329411) as a starting material. These methods typically rely on the activation of the carbon atom bearing the nitro group, facilitating the introduction of a bromine atom.

Synthesis from 2-Nitroethanol Precursors

The primary route for the direct synthesis of this compound involves the use of 2-nitroethanol as a precursor. One notable method is the reaction of 2-nitroethanol with sodium hypobromite (B1234621). This reaction can ultimately lead to the formation of bromopicrin, with this compound being a key intermediate. rsc.org The initial step of this synthesis involves the deprotonation of the α-carbon (the carbon atom attached to the nitro group) of 2-nitroethanol by a base, such as a hydroxide (B78521) ion. This generates a resonance-stabilized nitronate anion, which then acts as a nucleophile and reacts with a bromine source. rsc.orgsmolecule.com

The reaction can be summarized as follows:

Step 1: Deprotonation: A base removes the acidic proton from the carbon adjacent to the nitro group in 2-nitroethanol.

Step 2: Nucleophilic Attack: The resulting anion attacks a bromine molecule (or a source of electrophilic bromine).

This process highlights the reactivity of the α-hydrogen in nitroalkanes, which is a cornerstone of their synthetic utility.

Bromination Reactions in Nitroalcohol Synthesis

The bromination of nitroalcohols is a key reaction for the synthesis of α-bromo-α-nitroalcohols. In the case of 2-nitroethanol, alkaline bromination is a feasible approach. The presence of a base facilitates the removal of the α-proton, which is a prerequisite for the subsequent bromination. vedantu.com Primary nitroalkanes can undergo mono- or di-halogenation at the α-position in an alkaline solution. nowgonggirlscollege.co.in

A proposed mechanism for the alkaline bromination of 2-nitroethanol to form this compound is as follows:

HOCH₂CH₂NO₂ + OH⁻ ⇌ HOCH₂C⁻HNO₂ + H₂O HOCH₂C⁻HNO₂ + Br₂ → HOCH₂CH(Br)NO₂ + Br⁻

This reaction underscores the importance of pH control in achieving the desired brominated product. Further bromination can occur under these conditions, potentially leading to the formation of 2,2-dibromo-2-nitroethanol (B1329649). rsc.org

Formation as a Transformation Product of 2-Bromo-2-nitro-1,3-propanediol (Bronopol)

This compound is a significant degradation product of 2-bromo-2-nitro-1,3-propanediol, a broad-spectrum antimicrobial agent commonly known as Bronopol (B193717). acs.orggoogleapis.com The decomposition of Bronopol, leading to the formation of this compound, can occur through both hydrolytic and photolytic pathways.

Hydrolytic Degradation Pathways of Bronopol

The hydrolysis of Bronopol is a well-documented process that results in the formation of this compound and formaldehyde (B43269). smolecule.comacs.orggoogle.com This degradation is significantly influenced by pH and temperature. The stability of Bronopol decreases as the pH and temperature increase. rsc.org For instance, the hydrolysis half-life of Bronopol is estimated to be approximately 1.5 years at pH 6 and 20°C, but this shortens to about 2 months at pH 8 under the same temperature. In natural waters, Bronopol can hydrolyze rapidly, with half-lives as short as a few hours under alkaline conditions.

The primary hydrolytic degradation pathway is a retro-aldol reaction, which involves the cleavage of a carbon-carbon bond. smolecule.comgoogle.comgoogle.com This reaction releases a molecule of formaldehyde and yields this compound. smolecule.comacs.orggoogle.com Further decomposition of this compound can occur, leading to other products such as bromonitromethane (B42901) and formaldehyde. smolecule.comgoogle.com

| Condition | Effect on Bronopol Hydrolysis | Reference |

| Increased pH | Accelerates degradation | rsc.org |

| Increased Temperature | Accelerates degradation | rsc.org |

| Aqueous Solution | Primary medium for hydrolysis | smolecule.comgoogle.com |

Photolytic Degradation Pathways of Bronopol

Exposure to light, particularly natural sunlight, can also induce the degradation of Bronopol, leading to the formation of this compound. orgsyn.orggoogle.com The photolysis half-life of Bronopol in water is reported to be around 24 hours, and it can extend up to 2 days under natural sunlight. google.com Light enhances the degradation of Bronopol, with the specific photoactivity being dependent on the water conditions. orgsyn.org

Similar to hydrolysis, the photolytic degradation is believed to proceed through a retro-aldol reaction mechanism. orgsyn.orggoogle.com This light-induced cleavage of Bronopol also results in the liberation of formaldehyde and the formation of this compound. google.com

| Degradation Factor | Half-life | Reference |

| Photolysis in water | ~24 hours | google.com |

| Natural sunlight | Up to 2 days | google.com |

Mechanistic Investigations of Retro-Aldol Reactions in Bronopol Decomposition

The decomposition of Bronopol to this compound is primarily governed by a retro-aldol reaction. smolecule.comgoogle.comgoogle.comorgsyn.orggoogle.com This reaction is essentially the reverse of an aldol (B89426) condensation. In the context of Bronopol, the C-C bond between the carbon bearing the nitro and bromo groups and one of the hydroxymethyl groups breaks.

Theoretical studies, such as bond order analysis, have confirmed that reversible retro-aldol reactions are the primary degradation routes for both Bronopol and the subsequently formed this compound (BNE). google.comorgsyn.orggoogle.com The initial step in the decomposition of Bronopol is the release of formaldehyde, leading to the formation of this compound. google.com This intermediate is itself less stable than Bronopol and can further decompose. google.com

Under certain conditions, a secondary reaction can occur where Bronopol reacts with the liberated formaldehyde to form 2-hydroxymethyl-2-nitro-1,3-propanediol. google.com However, the retro-aldol pathway remains the dominant degradation route leading to this compound.

Environmental Fate and Transformation of 2 Bromo 2 Nitroethanol

Degradation Kinetics and Mechanisms in Aquatic Environments

2-Bromo-2-nitroethanol (BNE) is a principal, more stable degradation product of the preservative bronopol (B193717) in natural waters. acs.orgnih.govresearchgate.netnih.govresearchgate.netatamanchemicals.comresearchgate.net The primary degradation routes for both bronopol and BNE are thought to be reversible retroaldol reactions. acs.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net In aqueous solutions, the degradation of bronopol can proceed through four simultaneous pathways, three of which feature BNE as a reactive intermediate. researchgate.netresearchgate.net

The rate of hydrolysis of this compound's parent compound, bronopol, is significantly dependent on pH, which in turn affects the formation and subsequent stability of BNE. Bronopol's stability is greatest in acidic conditions. atamanchemicals.comataman-chemicals.com As the pH increases, particularly under alkaline conditions, the decomposition of bronopol accelerates. atamanchemicals.comataman-chemicals.comindustrialchemicals.gov.au For instance, at 20°C, the hydrolysis half-life of bronopol is estimated to be about 1.5 years at a pH of 6, but this decreases to approximately 2 months at a pH of 8. atamanchemicals.com This accelerated degradation at higher pH leads to the formation of BNE. researchgate.netresearchgate.net However, BNE itself is an intermediate and is also subject to degradation under these alkaline conditions. atamanchemicals.comataman-chemicals.com

Temperature plays a crucial role in the transformation pathways of this compound. Elevated temperatures significantly accelerate the degradation of bronopol, leading to the formation of BNE and other products. nih.govatamanchemicals.comresearchgate.netataman-chemicals.comindustrialchemicals.gov.aumdpi.com Rapid hydrolysis of bronopol has been observed at temperatures exceeding 30°C. nih.gov At a temperature of 60°C and a pH of 8, bronopol has been reported to hydrolyze within 3 hours. mdpi.com This temperature-dependent degradation indicates that in warmer aquatic environments, the formation of BNE from bronopol will be more rapid. researchgate.net

The presence of light enhances the degradation of bronopol, which is a key pathway for the formation of this compound. acs.orgtandfonline.comnih.govtaylorandfrancis.comresearchgate.netnih.govatamanchemicals.comresearchgate.net Studies have shown that bronopol rapidly photodegrades, with a photolysis half-life of about 24 hours in water at pH 4. nih.govatamanchemicals.com Under natural sunlight, a 50% degradation of bronopol can occur within 70 hours. tandfonline.comtaylorandfrancis.com Photodegradation can occur through direct absorption of sunlight or indirectly through reactions with photoactive compounds like dissolved organic matter (DOM), which produce reactive radicals. tandfonline.com These processes contribute to the transformation of bronopol into BNE in sunlit aquatic environments.

Other identified degradation by-products from the broader decomposition process include:

Formaldehyde (B43269) researchgate.netataman-chemicals.comindustrialchemicals.gov.aumdpi.com

Tris(hydroxymethyl)nitromethane nih.govresearchgate.netresearchgate.netresearchgate.netindustrialchemicals.gov.aumdpi.com

Nitromethane researchgate.netresearchgate.netresearchgate.netataman-chemicals.commdpi.com

2-Bromoethanol researchgate.netresearchgate.netresearchgate.netataman-chemicals.com

Methanol (B129727) researchgate.netcir-safety.org

Formic acid researchgate.netcir-safety.org

Bromide and nitrite (B80452) ions atamanchemicals.comindustrialchemicals.gov.au

The following table summarizes the identified degradation products originating from the transformation of bronopol, a process in which this compound is a key intermediate.

| Product Name | Chemical Formula | Notes |

|---|---|---|

| This compound | C₂H₄BrNO₃ | Primary, more stable degradation product of Bronopol. acs.orgnih.gov |

| Bromonitromethane (B42901) | CH₂BrNO₂ | Secondary degradation product, noted to be more persistent and toxic than the parent compound. tandfonline.comnih.gov |

| Formaldehyde | CH₂O | Released during the retroaldol reaction. atamanchemicals.commdpi.com |

| Tris(hydroxymethyl)nitromethane | C₄H₉NO₅ | A major photodegradate. epa.gov |

| Nitromethane | CH₃NO₂ | Identified in subsequent degradation reactions. researchgate.netataman-chemicals.com |

| 2-Bromoethanol | C₂H₄BrO | Formed in subsequent degradation reactions. researchgate.netataman-chemicals.com |

| Methanol | CH₄O | Identified as a degradation by-product. researchgate.netcir-safety.org |

| Formic Acid | CH₂O₂ | Identified as a degradation by-product. researchgate.netcir-safety.org |

Environmental Persistence and Mobility Studies

This compound is characterized as being more persistent in the environment than its parent compound, bronopol. acs.orgtandfonline.comnih.govnih.govtaylorandfrancis.comresearchgate.net This increased stability means it can accumulate in natural waters. nih.govnih.gov Due to its persistent and mobile nature, there is concern that it could accumulate in drinking water resources, leading to chronic exposure. nih.gov While the parent compound, bronopol, is not expected to bioaccumulate due to its low octanol-water partition coefficient, its degradation products, including this compound and bromonitromethane, have been described as being bioaccumulative. tandfonline.comtaylorandfrancis.com The persistence of these transformation products highlights the importance of including them in ecological risk assessments. nih.gov

Interactions with Natural Organic Matter and Sediments

The interaction of this compound with components of the natural environment, such as organic matter and sediments, can influence its fate and transport. The soil-water partitioning coefficient (K_D), a key parameter for assessing mobility, is strongly linked to the organic carbon content of the soil for nonpolar organic chemicals. mdpi.com Therefore, the mobility of BNE in soil and sediment is expected to be influenced by the amount of organic carbon present. mdpi.com

Furthermore, dissolved organic matter (DOM) in aquatic systems can play a role in the indirect photodegradation of compounds like BNE by producing reactive radicals upon absorbing sunlight. tandfonline.com While specific studies on the adsorption of this compound to sediment are limited, research on other biocides has shown that adsorption can reduce the effective concentration in the water column and potentially increase biodegradation. tandfonline.com

Biological Activity and Ecotoxicological Investigations of 2 Bromo 2 Nitroethanol

Antimicrobial Activity Assessment

2-Bromo-2-nitroethanol is classified as a site-specific biocide used to eliminate bacteria. biosynth.com It is a primary, more stable degradation product of Bronopol (B193717), which is known for its high activity against a wide range of bacteria, particularly Gram-negative species such as Pseudomonas aeruginosa. researchgate.netatamanchemicals.comatamanchemicals.com Although Bronopol itself is also effective against fungi, higher concentrations are generally required. atamanchemicals.com The antimicrobial activity of Bronopol solutions is maintained even as it degrades, due to the formation of active compounds like this compound and bromonitromethane (B42901). researchgate.netcabidigitallibrary.org

The antimicrobial action of this compound is closely related to that of its parent compound, Bronopol. The mechanism is complex and primarily involves the oxidation of essential thiol groups in microbial enzymes, particularly dehydrogenases found on the cell surface. atamanchemicals.comatamanchemicals.comataman-chemicals.com This process leads to the formation of disulfide bridges, which effectively blocks the metabolic pathways of the microorganisms, including respiration, leading to cell death. atamanchemicals.comataman-chemicals.com The biological activity is attributed to the electron-deficient bromine atoms within the molecule rather than the release of formaldehyde (B43269), another degradation product of Bronopol. atamanchemicals.comataman-chemicals.com

Studies comparing this compound with its parent compound, Bronopol, reveal important distinctions in their properties. Upon hydrolysis in natural waters, Bronopol degrades into the more stable and persistent this compound (BNE) and bromonitromethane (BNM). researchgate.netnih.govacs.org Research indicates that these degradation products are not only more persistent but also exhibit higher toxicity than the parent Bronopol. researchgate.netacs.org

In one comparative study, a biocide formulation containing a combination of chloromethyl/methylisothiazolone (CIT/MIT) and Bronopol (which degrades to this compound) was evaluated alongside a biocide containing CIT/MIT and Ethylenedioxy(dimethanol). cabidigitallibrary.org The study, which focused on the inactivation of Staphylococcus warneri, found that the formulation with Ethylenedioxy(dimethanol) was more efficient, suggesting that under those specific conditions, the synergistic effect with the isothiazolone (B3347624) was greater than that of the Bronopol and its degradants. cabidigitallibrary.org

Ecotoxicological Effects on Aquatic Organisms

The environmental impact of this compound, particularly in aquatic ecosystems, is a critical area of investigation due to its greater persistence and toxicity compared to its parent compound. researchgate.net

Acute toxicity tests have demonstrated that this compound is significantly more toxic to microalgae than Bronopol. researchgate.net Research on the freshwater microalga Chlorella pyrenoidosa showed that the toxicity of the degradation products followed a clear trend, with this compound being approximately twice as toxic as Bronopol. mdpi.com

Below is an interactive data table summarizing the ecotoxicity of this compound and its parent compound on Chlorella pyrenoidosa.

| Compound | Organism | Exposure Time | EC50 Value (mg/L) | Toxicity Relative to Bronopol |

| Bronopol (BNP) | Chlorella pyrenoidosa | 48 hours | ~1.0 | 1x |

| This compound (BNE) | Chlorella pyrenoidosa | 48 hours | ~0.5 | ~2x |

| Bromonitromethane (BNM) | Chlorella pyrenoidosa | 48 hours | ~0.2 | ~5x |

EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% reduction in a measured effect, such as growth, in a given time. Data derived from Cui et al. (2011) as cited in other studies. researchgate.netmdpi.com

The degradation products of Bronopol, including this compound, are known to present a toxicity to the aquatic environment that is equivalent to or higher than that of Bronopol itself. cabidigitallibrary.org For the aquatic microcrustacean Daphnia magna, Bronopol and its degradation products have been observed to cause acute effects, such as immobilization, at low concentrations. researchgate.net While specific, independent toxicity values for this compound on aquatic invertebrates are not extensively detailed in the reviewed literature, the general consensus is that its toxicity surpasses that of its parent compound. For context, the acute 48-hour EC₅₀ for Bronopol on Daphnia magna is reported as >1.4 mg/L, indicating moderate toxicity. herts.ac.ukwppdb.com Given that this compound is established as being more toxic, its EC₅₀ value would be expected to be lower. researchgate.net

Comparative Ecotoxicity with 2-Bromo-2-nitro-1,3-propanediol and Other Degradation Products

The assessment of the environmental risk posed by chemical compounds increasingly considers not only the parent substance but also its degradation products, which may exhibit different toxicological profiles. In the case of the biocide 2-bromo-2-nitro-1,3-propanediol (bronopol), its degradation leads to the formation of several byproducts, including this compound (BNE). nih.govresearchgate.net Scientific investigations have revealed that these transformation products can be more persistent and exhibit higher toxicity than bronopol itself. nih.govresearchgate.netacs.org

Bronopol undergoes rapid hydrolysis in natural water systems, primarily forming the more stable compounds this compound (BNE) and bromonitromethane (BNM). nih.govresearchgate.net Light can further enhance the degradation of these compounds. nih.gov Theoretical analyses have pointed to reversible retroaldol reactions as the main degradation pathways for both bronopol and BNE. nih.govnih.gov

Studies comparing the ecotoxicity of bronopol and its degradation products have shown a notable increase in toxicity along the degradation pathway. mdpi.com For instance, acute toxicity tests using the microalga Chlorella pyrenoidosa demonstrated that BNE and BNM were significantly more toxic than the parent compound, bronopol. researchgate.net Specifically, the 50% effective concentration (EC50) values, which represent the concentration at which 50% of the test organisms show a response, decrease from bronopol to BNE and then to BNM. researchgate.netmdpi.com This indicates a higher level of toxicity for the degradation products. After a 48-hour exposure, BNE was found to be approximately twice as toxic, and BNM about five times more toxic, than bronopol to Chlorella pyrenoidosa. researchgate.netmdpi.com

This trend of increased toxicity among degradation products highlights the importance of including these transformation products in comprehensive ecological risk assessments for biocides like bronopol. nih.gov While bronopol itself is not considered persistent, its more toxic and stable degradation products, such as BNE and BNM, can accumulate in aquatic environments, potentially leading to more significant and prolonged adverse effects. nih.govresearchgate.net

Other identified degradation products of bronopol include formaldehyde, 2-hydroxymethyl-2-nitro-1,3-propanediol (tris), bromide, and nitrite (B80452). epa.govcir-safety.orgindustrialchemicals.gov.auatamanchemicals.com Under certain alkaline conditions, the decomposition of bronopol can lead to the formation of formaldehyde. atamanchemicals.comatamanchemicals.comataman-chemicals.com However, the primary focus of comparative ecotoxicity studies has been on the pathway leading to BNE and BNM due to their demonstrated higher toxicity.

Interactive Data Table: Comparative Ecotoxicity (EC50) of Bronopol and its Degradation Products on Chlorella pyrenoidosa

| Compound | 48-hour EC50 (mg/L) | Relative Toxicity (Compared to Bronopol) |

| 2-Bromo-2-nitro-1,3-propanediol (Bronopol) | ~1.0 | 1x |

| This compound (BNE) | ~0.5 | 2x |

| Bromonitromethane (BNM) | ~0.2 | 5x |

Analytical Methodologies for the Detection and Quantification of 2 Bromo 2 Nitroethanol

Chromatographic Techniques

Chromatography is a powerful tool for separating and analyzing complex mixtures. Several chromatographic techniques have been successfully applied to the analysis of 2-bromo-2-nitroethanol.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound. Reversed-phase HPLC with UV spectrophotometric detection is a common approach. For instance, a method using a C18 column and a mobile phase of methanol (B129727) and water with hydrochloric acid has been employed to study the decomposition of bronopol (B193717), where this compound is a degradation product. nih.gov The detection is typically carried out at a wavelength of 210 nm. nih.govcir-safety.orgresearchgate.net To address the instability of bronopol in aqueous solutions, which can lead to the formation of this compound and affect reproducibility, using HPLC grade methanol for sample preparation has been found to stabilize the analyte for at least a month at room temperature. researchgate.net In some applications, to enhance separation and detection, the mobile phase composition is optimized, such as a mixture of 0.1% phosphoric acid in water, methanol, and acetonitrile (B52724). researchgate.net

Table 1: HPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection | Application |

| C18 | Methanol/water with hydrochloric acid (5:95 v/v) nih.gov | UV at 210 nm nih.gov | Studying bronopol degradation nih.gov |

| Alltima C18 (250 x 4.6 mm) researchgate.net | - | UV at 210 nm researchgate.net | Quantification of bronopol and its degradation products researchgate.net |

| XDB-C18 (150 mm × 2.1 mm, 3.5 μm) researchgate.net | Methanol and aqueous ammonium (B1175870) formate (B1220265) (5 mM) researchgate.net | Tandem Mass Spectrometry (MS/MS) researchgate.net | Analysis of bronopol residues in rice researchgate.net |

| C18 (250 mm × 4.6 mm, 5 µm) researchgate.net | 0.1% phosphoric acid in water: Methanol: 0.1% phosphoric acid in acetonitrile (80:10:10) researchgate.net | UV at 250 nm researchgate.net | Determination of preservatives in cosmetics researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of this compound. In some instances, derivatization is necessary to increase the volatility and sensitivity of the compound for GC analysis. researchgate.net For example, the determination of 2,2-dibromo-2-nitroethanol (B1329649), a related compound, has been performed using GC with an internal standard method. google.com While direct GC analysis of this compound is possible, derivatization can often improve chromatographic performance and detection limits. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the identification and quantification of trace levels of this compound. In one study, LC-MS was used to analyze the degradation of bronopol in oral hygiene products. rspublication.com The analysis, conducted in negative ion mode, identified a species with a mass-to-charge ratio (m/z) of 167.59, exhibiting a characteristic bromo pattern, which was attributed to this compound. rspublication.com This method utilized an ODS Hypersil column and a mobile phase of 80% water and 20% acetonitrile. rspublication.com LC-MS/MS, a tandem mass spectrometry technique, has also been developed for the direct and sensitive detection of bronopol and its degradation products in complex matrices like rice. researchgate.net

Spectrophotometric Detection Methods

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatographic techniques for the quantification of this compound, particularly in less complex samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the determination of this compound. A rapid spectrophotometric assay has been described for the determination of bronopol, which involves its instantaneous conversion to the sodium salt of the aci-form of this compound in the presence of 0.1 M NaOH. nih.gov This derivative exhibits a strong absorbance at 244 nm with a molar absorption coefficient of 8330 M⁻¹cm⁻¹. nih.gov The absorbance is linearly proportional to the concentration of the analyte in the range of 5-25 µg/mL. nih.gov This method has been validated for the analysis of bronopol in raw materials. nih.gov

Derivatization Strategies for Enhanced Spectroscopic Analysis

Derivatization can be employed to enhance the sensitivity and selectivity of spectroscopic analysis. For instance, a colorimetric assay has been developed based on the reaction of a diazo compound with bronopol or its derivatives, such as this compound, to form a colored species. googleapis.com This reaction, which can be performed under alkaline conditions, produces a characteristic red color that can be measured colorimetrically to determine the concentration of the analyte. googleapis.com Another approach involves the reduction of the nitro group in bronopol to an amino group, followed by diazotization and coupling with a chromogenic reagent to form a colored azo dye, which can then be quantified spectrophotometrically. researchgate.net While this method was described for bronopol, the principle could potentially be adapted for this compound.

Method Validation for Environmental and Industrial Samples

The validation of analytical methods is a critical step to ensure the reliability, accuracy, and precision of data, especially when dealing with complex matrices found in environmental and industrial samples. These matrices can interfere with the analysis, making robust validation essential.

A key example of method validation is the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct and sensitive detection of Bronopol and its residues, including byproducts like this compound, in rice. researchgate.net To minimize matrix effects, the rice extracts were pretreated using a solid-phase extraction (SPE) procedure with a hydrophilic-lipophilic balanced cartridge. researchgate.net The validation of this method demonstrates the rigorous testing required for environmental sample analysis. researchgate.net

Key validation parameters for this LC-MS/MS method included:

Linearity : The method showed excellent linearity with a regression coefficient (R²) of 0.9992. researchgate.net

Limit of Quantification (LOQ) : The LOQ was determined to be 3.3 µg kg⁻¹. researchgate.net

Recovery : The accuracy of the method was assessed through recovery studies at three different spiked levels (25, 125, and 625 µg kg⁻¹). The recovery rates were found to be in the range of 73.3–96.7%. researchgate.net

Precision : The precision was evaluated by determining the relative standard deviations (RSD). The intra-day precision (n=7) had an RSD of 7.6%, and the inter-day precision (n=15) had an RSD of 8.3%. researchgate.net

Table 1: Validation Data for LC-MS/MS Analysis in Rice Samples

| Parameter | Result |

|---|---|

| Linearity (R²) | 0.9992 |

| Limit of Quantification (LOQ) | 3.3 µg kg⁻¹ |

| Recovery | 73.3 - 96.7% |

| Intra-day Precision (RSD) | 7.6% |

| Inter-day Precision (RSD) | 8.3% |

Similarly, spectrophotometric methods have been validated for the analysis of raw materials. nih.gov Another study, while focusing on a different application, demonstrated the validation of the Griess colorimetric nitrite (B80452) assay for quantifying aliphatic β-nitroalcohols in complex biological samples like rabbit cornea and sclera homogenates, with recovery rates ranging from 68% to 106%. nih.gov This type of validation is analogous to what would be required for industrial or environmental samples containing proteins and other potential interferents. nih.gov

Advanced Research Perspectives and Emerging Areas in 2 Bromo 2 Nitroethanol Studies

Computational Chemistry and Molecular Modeling

Computational techniques are becoming indispensable for predicting the behavior of chemical compounds, thereby reducing the need for extensive laboratory experimentation. For 2-bromo-2-nitroethanol, these methods offer powerful tools to investigate its intrinsic properties and interactions.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), allow for the precise investigation of a molecule's electronic structure. scienceopen.commdpi.com These calculations can elucidate the fundamental factors governing the reactivity and stability of this compound. By modeling the potential energy surface, researchers can predict reaction pathways and transition states, offering insights into its degradation mechanisms. scienceopen.com For instance, theoretical bond order analysis has been used to suggest that reversible retro-aldol reactions are the primary degradation routes for bronopol (B193717) and its derivative, this compound (BNE). nih.gov

Key molecular properties of this compound can be computed to serve as descriptors for its reactivity. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting susceptibility to nucleophilic or electrophilic attack.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C2H4BrNO3 | Basic chemical identity guidechem.comnih.gov |

| Molecular Weight | 169.962 g/mol | Mass of one mole of the substance guidechem.com |

| XLogP3-AA | 0.2 | A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | Indicates potential for forming hydrogen bonds with other molecules. guidechem.com |

| Topological Polar Surface Area | 66. A² | Relates to the polarity of the molecule and influences its transport properties. guidechem.com |

This interactive table provides key computed data for this compound. Users can sort the data by property or significance.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a compound's structural or physicochemical properties with its biological activity or environmental fate. ecetoc.orgnih.gov This approach is invaluable for assessing the risk of chemicals without extensive and costly ecotoxicological testing. ecetoc.orgnih.gov For this compound, which is a known degradation product of the preservative bronopol, QSAR can be used to predict key environmental parameters. chemicalbook.com Studies have noted that degradation products like BNE can be more persistent and toxic than the parent compound, making such predictive models critical for environmental risk assessment. nih.govchemicalbook.com

A typical QSAR model for ecotoxicity involves developing a mathematical equation linking molecular descriptors (e.g., LogKow, molecular weight, polar surface area) to a specific endpoint, such as fish mortality (LC50). nih.gov The development of robust QSAR models, following OECD guidelines, can facilitate the early risk assessment of compounds like this compound. nih.gov

Table 2: Conceptual Framework for a QSAR Model for this compound

| Component | Description | Example for this compound |

|---|---|---|

| Endpoint | The biological or environmental effect being predicted. | Acute toxicity to Daphnia magna (EC50). |

| Molecular Descriptors | Numerically encoded physicochemical properties or structural features. | Octanol-water partition coefficient (LogP), Molecular Weight, Polar Surface Area, Dipole Moment. |

| Algorithm | The mathematical method used to create the correlation. | Partial Least Squares (PLS) Regression, Multiple Linear Regression. |

| Model Equation | The resulting equation that links descriptors to the endpoint. | log(1/EC50) = β₀ + β₁(LogP) + β₂(MW) + ... |

| Validation | Statistical methods to confirm the model's robustness and predictive power. | Internal validation (cross-validation) and external validation with a separate test set of chemicals. |

This interactive table outlines the essential components of a QSAR model. Click on each component to see a detailed description.

Molecular dynamics (MD) simulations provide a powerful lens for observing the behavior of molecules over time at an atomic level. nih.govfrontiersin.org For this compound, MD simulations can be employed to understand its mechanism of action as an antimicrobial agent. By simulating the interaction between this compound and key biological macromolecules, such as enzymes or cell membranes, researchers can visualize binding events and conformational changes that lead to biological effects. frontiersin.org

For example, simulations could model the interaction of this compound with microbial enzymes, potentially revealing how it oxidizes critical sulfhydryl groups, a suggested mechanism for its parent compound, bronopol. cir-safety.org Recent studies have used MD simulations to explore the binding of other small molecule inhibitors, such as nitro-ol compounds, to enzyme active sites, demonstrating the feasibility of this approach for understanding potential therapeutic or antimicrobial targets. biorxiv.org

Synthesis and Characterization of Novel Derivatives and Analogs of this compound

The synthesis of novel derivatives and analogs of this compound is a promising avenue for developing new compounds with tailored properties. By systematically modifying its chemical structure, researchers can potentially enhance its desired activities while reducing undesired effects. General synthetic routes often involve multi-step procedures starting from commercially available materials. ijacskros.com The characterization of these new molecules typically relies on spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm their structures. edu.krd

Once a library of derivatives is synthesized, the exploration of their structure-activity relationships (SAR) becomes crucial. SAR studies aim to identify the specific molecular features responsible for a compound's biological activity. For instance, by creating a series of analogs where the hydroxyl group of this compound is esterified or etherified, researchers could determine the importance of this functional group for its antimicrobial properties. Similarly, replacing the bromine atom with other halogens could modulate the compound's reactivity and lipophilicity. Studies on other novel bromophenol derivatives have successfully used this approach to correlate structural changes with inhibitory effects on various enzymes. plu.mxmdpi.com

Table 3: Hypothetical SAR Exploration for this compound Derivatives

| Modification Site | R-Group Modification | Potential Impact on Activity/Property |

|---|---|---|

| Hydroxyl Group (-OH) | Esterification (e.g., R = -C(O)CH₃) | Increased lipophilicity, potential pro-drug formation. |

| Etherification (e.g., R = -CH₃) | Loss of hydrogen bond donating ability, altered solubility. | |

| Bromo Group (-Br) | Replacement with -Cl | Altered electrophilicity and leaving group ability. |

| Replacement with -F | Increased electronegativity, potentially stronger polar interactions. |

| Alkyl Backbone | Addition of a methyl group | Increased steric hindrance, altered binding affinity. |

This interactive table illustrates potential modifications to the this compound structure for SAR studies. Users can filter by modification site to see different synthetic possibilities.

Considerations for Sustainable Chemistry and Green Synthesis of Nitroalcohols

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and use renewable resources. ijnc.ir The synthesis of nitroalcohols, including this compound, is an area where these principles can be effectively applied.

A key transformation in the synthesis of many nitroalcohols is the Henry reaction (nitroaldol reaction), which forms a carbon-carbon bond between a nitroalkane and an aldehyde or ketone. researchgate.net Traditional methods often require harsh conditions or toxic catalysts. Modern research focuses on developing greener alternatives. researchgate.net Sustainable protocols include performing the Henry reaction under solvent-free conditions, which minimizes the use of volatile organic compounds, and using heterogeneous catalysts that can be easily recovered and reused. researchgate.netfigshare.com

Furthermore, biocatalysis has emerged as a powerful tool for the green synthesis of chiral β-nitroalcohols. rsc.orgmdpi.com Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of α-nitroketones with high enantioselectivity, providing an efficient and environmentally friendly route to valuable chiral building blocks. mdpi.com These biocatalytic methods offer a promising alternative to traditional chemical synthesis, aligning with the growing demand for sustainable industrial processes. rsc.org

Table 4: Comparison of Synthetic Approaches for Nitroalcohols

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Synthesis | Often uses strong bases (e.g., NaOH, alkoxides) in organic solvents. | Well-established, high yields for some substrates. | Use of hazardous reagents, waste generation, often requires harsh conditions. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with a supported catalyst. figshare.com | Reduced use of organic solvents, simplified workup, waste minimization. researchgate.net | May not be suitable for all substrates; potential for thermal decomposition. |

| Biocatalytic Synthesis | Employs enzymes (e.g., alcohol dehydrogenases, hydrolases) to catalyze the reaction. mdpi.com | High selectivity (enantio- and diastereoselectivity), mild reaction conditions, environmentally benign. rsc.org | Enzymes can be expensive, substrate scope may be limited, requires specific reaction media (often aqueous). |

This interactive table compares different synthetic strategies for producing nitroalcohols. Sort the table by approach to evaluate their respective merits.

Integration within Broader Chemical Management Frameworks and Environmental Risk Assessment Paradigms

Regulatory bodies in North America, Europe, and Australia have established comprehensive systems for the evaluation and management of industrial chemicals and biocides. Within these frameworks, the assessment of a substance like bronopol necessitates a thorough evaluation of its degradation products. Consequently, the potential risks associated with BNE are integrated into the broader chemical management strategies for bronopol.

In the United States, the Environmental Protection Agency (EPA) oversees the registration and reregistration of pesticides, including antimicrobial agents like bronopol, under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). The reregistration eligibility decision (RED) for bronopol, for instance, considers its environmental fate, which includes the formation of BNE. epa.gov This process involves a comprehensive review of scientific data to reassess the potential hazards associated with the registered uses of the pesticide.

Similarly, in Australia, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), now succeeded by the Australian Industrial Chemicals Introduction Scheme (AICIS), employs a tiered assessment framework (IMAP) to evaluate the human health and environmental risks of industrial chemicals. industrialchemicals.gov.au The assessment of bronopol under this framework explicitly acknowledges its degradation to BNE.

A significant aspect of the environmental risk assessment of BNE is its persistence and toxicity relative to bronopol. Studies have indicated that transformation products of bronopol, including BNE, can be more persistent and exhibit higher toxicity than the parent compound. nih.gov This highlights the importance of including these degradation products in the ecological risk assessment of seemingly non-persistent and low-toxicity chemicals. The rapid hydrolysis of bronopol in natural waters leads to the formation of the more stable BNE, which may then accumulate and have prolonged adverse impacts on aquatic ecosystems.

The following interactive data table summarizes the key aspects of the integration of this compound within the chemical management and environmental risk assessment frameworks for its parent compound, bronopol.

| Regulatory Framework/Aspect | Key Considerations for this compound (BNE) | Relevant Regulatory Agencies/Frameworks |

|---|---|---|

| Chemical Registration and Assessment | BNE is assessed as a primary degradation product of bronopol. Its formation, persistence, and toxicity are considered in the overall risk profile of the parent compound. | US EPA (FIFRA), ECHA (BPR), AICIS (IMAP) |

| Environmental Fate Analysis | Studies on the hydrolysis and photolysis of bronopol identify BNE as a major and more stable degradant in aqueous environments. | Included in regulatory submissions for bronopol. |

| Ecotoxicity Assessment | The potential for BNE to be more toxic than bronopol to aquatic organisms is a key consideration. Risk assessments account for the combined and prolonged effects of the parent compound and its degradants. nih.gov | Data required for pesticide and chemical registration. |

| Management of Industrial Discharges | Discharge limits for industrial effluents containing bronopol implicitly control the release of BNE into the environment. | National and local environmental protection agencies. |

The environmental risk assessment paradigm for a substance like BNE, which is formed from a parent compound, follows a structured approach. This involves characterizing the degradation pathway, quantifying the formation and persistence of the degradant, assessing the toxicity of the degradant, and evaluating the potential for exposure and risk to environmental compartments.

Detailed research findings have emphasized the necessity of this integrated approach. For instance, it has been observed that while bronopol itself may not be detected in the environment due to its rapid degradation, its more persistent degradation products like BNE could be present. Therefore, monitoring programs and risk assessments that focus solely on the parent compound may underestimate the total environmental risk.

The following table outlines key research findings relevant to the environmental risk assessment of this compound.

| Research Finding | Implication for Environmental Risk Assessment | Source Type |

|---|---|---|

| BNE is a primary and more stable hydrolysis product of bronopol in aqueous solutions. epa.gov | Risk assessments must consider the prolonged presence of BNE in aquatic environments even after the parent compound has degraded. | Peer-reviewed scientific literature |

| Degradation products of bronopol, including BNE, can be more toxic to aquatic organisms than the parent compound. nih.gov | Toxicity assessments should not be limited to the parent compound; the increased toxicity of degradants needs to be factored into the overall ecological risk. | Peer-reviewed scientific literature |

| The degradation of bronopol and the formation of BNE are influenced by environmental factors such as pH and temperature. | Environmental conditions must be considered when modeling the fate and exposure concentrations of BNE. | Regulatory assessment documents |

常见问题

Q. What are the optimal reaction conditions for synthesizing 2-bromo-2-nitroethanol in batch processes?

The synthesis involves brominating 2-nitroethanol under controlled conditions. Key parameters include:

- Molar ratio : Nitromethane/formaldehyde = 6.3/1 (to maximize intermediate 2-nitroethanol yield).

- Catalyst : Potassium carbonate (K₂CO₃) at a pore size of 0.0145 Å.

- Reaction time : 75 hours for complete conversion.

- Scale : Batch processes yield ~40% product at 75 g/mol; scaling beyond 225 mol led to failure due to explosive risks .

- Safety : Modified vacuum distillation reduces contaminants and improves safety .

Q. How can purification of this compound be safely performed to minimize contaminants?

Reverse the order of bromine addition to avoid excess bromine, which reduces higher-boiling by-products. Use semi-continuous small-scale reactors (5 L) with vacuum distillation to achieve 91% yield based on 2-nitroethanol. Avoid large-scale distillation due to explosion risks observed at 225 mol .

Advanced Research Questions

Q. What analytical methods are suitable for detecting this compound degradation by-products (e.g., 2-bromoethanol) in complex matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended. This method resolves compounds like tetrabromobisphenol A derivatives and 2-bromoethanol (a degradation product of bronopol) in cosmetics, pharmaceuticals, and environmental samples. Validate using NIST-certified standards (CAS 540-51-2) .

Q. How do scale-up challenges impact the reproducibility of this compound synthesis?

Scaling beyond 75 g/mol introduces safety risks (e.g., explosions during nitromethane recovery at 225 mol) and inconsistent yields. Semi-continuous processes with parallel small reactors (5 L) are advised to maintain yield (~91%) while mitigating hazards. Contradictory data on optimal catalyst loading (e.g., K₂CO₃ pore size) requires iterative optimization for each scale .

Q. What mechanistic insights explain the instability of this compound under varying pH conditions?

The compound decomposes via nitro group hydrolysis, forming brominated aldehydes. Stability studies should include:

- pH monitoring : Use buffered solutions (pH 4–7) to slow degradation.

- Temperature control : Store below 25°C to prevent exothermic decomposition.

- Spectroscopic validation : Track degradation kinetics using FT-IR (C-Br stretch at 550 cm⁻¹) and NMR (loss of nitro proton signals) .

Contradictions and Limitations

- Scale-up failure : Explosions occurred at 225 mol, suggesting intrinsic instability under high-concentration conditions .

- Catalyst variability : Conflicting data on K₂CO₃ pore size effects require further validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。